2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
Description
2-(1-Methyl-1H-pyrrol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (molecular formula: C₁₄H₁₆N₄O; monoisotopic mass: 256.1324 Da) is a hydrazone derivative featuring a methyl-substituted pyrrole ring and a pyridine-based Schiff base. Its synthesis typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 4-pyridinecarbaldehyde under acidic conditions. The (E)-stereochemistry of the imine bond is confirmed via NMR and X-ray crystallography in related analogs .
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17-8-2-3-12(17)9-13(18)16-15-10-11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVIHJKZUBIIV-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the hydrazide backbone and the aromatic/heterocyclic moieties. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Acetohydrazide Derivatives
Notes:
- The target compound lacks the sulfur-containing groups (e.g., thioether or thio-triazole) present in analogs from and , which may reduce its electrophilicity and alter solubility .
- Substitutions with electron-withdrawing groups (e.g., nitro, chloro in ) increase polarity and melting points compared to the pyridine-based analog .
Key Observations :
Biological Activity
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide, a compound featuring a pyrrole and pyridine moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure comprises a pyrrole ring linked to a pyridine group through a hydrazone bond, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of hydrazones showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Hydrazone Derivative A | Escherichia coli | 18 |
| Hydrazone Derivative B | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively studied. A recent investigation indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values determined at approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 2: Anti-inflammatory Effects
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound | 75 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
